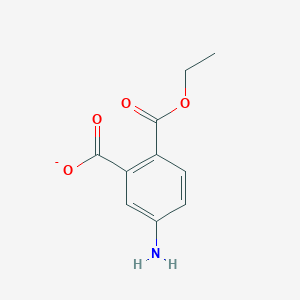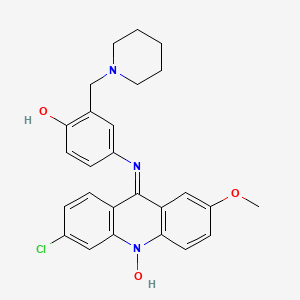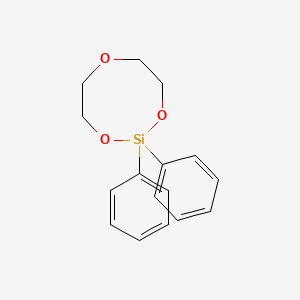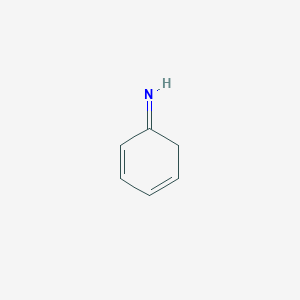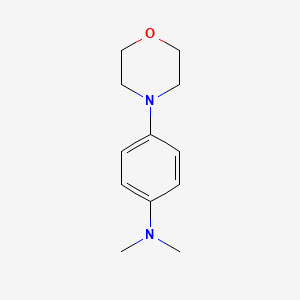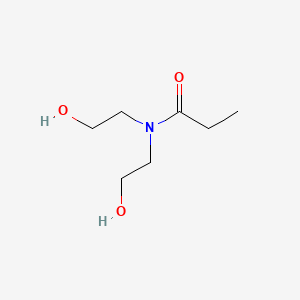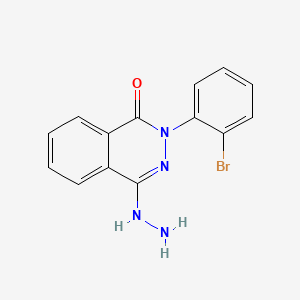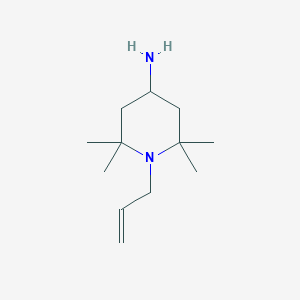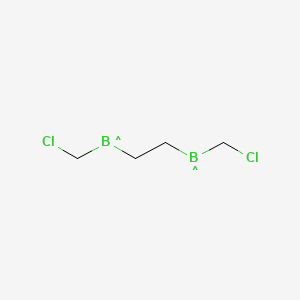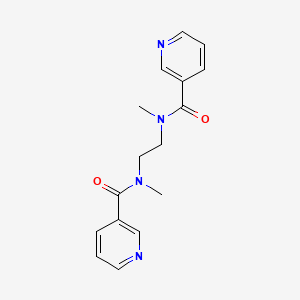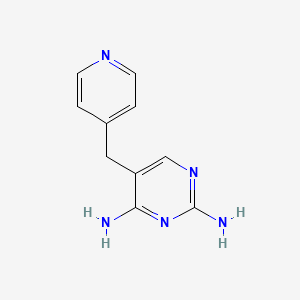
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that are widely recognized for their presence in nucleic acids, such as DNA and RNA. This specific compound is notable for its unique structure, which includes a pyrimidine ring substituted with amino groups at positions 2 and 4, and a pyridylmethyl group at position 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- typically involves the condensation of carbonyl compounds with diamines. One common method includes the reaction of acetylacetone and β-ketocarboxylic acid esters with dicyandiamide in the presence of nickel acetate (Ni(OAc)2) . Another approach involves the ring-closure reaction of malonic methyl ester nitrile with guanidine salt in a methanol solution of sodium methylate .
Industrial Production Methods
Industrial production methods often focus on optimizing yield and purity while minimizing costs and environmental impact. The use of recyclable solvents and reagents, such as methanol and sodium nitrate, is common. Additionally, reactions are often carried out under controlled conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, formic acid, and sodium nitrite . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products
Major products formed from these reactions include nitroso and amino derivatives, which can be further utilized in various applications .
Applications De Recherche Scientifique
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of nucleic acid analogs and their interactions with biological systems.
Medicine: This compound is investigated for its potential as an anticancer and antibacterial agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- involves its interaction with specific molecular targets. For instance, it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, which is necessary for DNA and RNA synthesis . By inhibiting DHFR, the compound can effectively halt the proliferation of cancer cells and bacteria.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoprim: An antibacterial drug that also inhibits DHFR.
Methotrexate: An anticancer drug with a similar mechanism of action.
Uniqueness
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridylmethyl group at position 5 differentiates it from other similar compounds, potentially offering enhanced selectivity and efficacy in its applications .
Propriétés
Numéro CAS |
65873-56-5 |
|---|---|
Formule moléculaire |
C10H11N5 |
Poids moléculaire |
201.23 g/mol |
Nom IUPAC |
5-(pyridin-4-ylmethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H11N5/c11-9-8(6-14-10(12)15-9)5-7-1-3-13-4-2-7/h1-4,6H,5H2,(H4,11,12,14,15) |
Clé InChI |
ZRGPLJOSPPZXHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1CC2=CN=C(N=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


